1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the class of benzofuran derivatives. This compound exhibits a unique structure that contributes to its potential biological activities and applications in various scientific fields. The molecular formula for this compound is , indicating it contains twelve carbon atoms, fourteen hydrogen atoms, and one oxygen atom.
The compound can be synthesized from commercially available starting materials, including substituted phenols and acetylating agents. The synthesis routes often involve multi-step processes that yield the desired benzofuran structure.
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone can be classified under:
The synthesis of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone typically involves the following steps:
The synthesis may involve specific reagents such as potassium carbonate as a base and solvents like acetone or ethanol, depending on the chosen method.
The molecular structure of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone features:
Key structural data include:
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone largely depends on its interactions with biological targets:
Further research into its binding affinities and kinetic parameters would provide deeper insights into its mechanism of action.
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone exhibits several notable physical properties:
The chemical properties include:
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone has several applications in scientific research:
The synthesis of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone relies on strategic functionalization of the benzofuran core, employing regioselective modifications to enhance bioactivity and optimize physicochemical properties. Key advancements include bromination techniques, alkoxy/alkyl introductions, and sustainable synthetic approaches.
Electrophilic bromination at the C4/C6 positions significantly enhances anticancer activity through steric and electronic modulation. Selective bromination using N-Bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the activated positions adjacent to the 3,5-dimethyl groups, yielding 4-bromo-1-(3,5-dimethylbenzofuran-2-yl)ethanone. This modification increases cytotoxicity by 3.5-fold against leukemia cell lines (K562, IC₅₀ = 3.83 µM) compared to non-brominated analogs. The bromomethyl derivatives further enable nucleophilic substitutions with amines or thiols, expanding access to compounds with dual PI3K/VEGFR-2 inhibition (IC₅₀ = 2.21–68 nM) [1] [6].
Table 1: Bromination Outcomes for 1-(3,5-Dimethylbenzofuran-2-yl)ethanone Derivatives
Brominating Agent | Solvent | Temperature | Major Product | Cancer Cell IC₅₀ (K562) |
---|---|---|---|---|
NBS | CCl₄ | 25°C | 4-Bromo derivative | 3.83 ± 0.6 µM |
Br₂ | Acetic acid | 80°C | 4,6-Dibromo derivative | 1.20 ± 0.3 µM |
NBS | DMF | 0°C | 3-(Bromomethyl)-5-methyl derivative | 12.44 ± 1.27 µM |
Methoxy and ethoxy groups at C5/C7 positions fine-tune lipophilicity (logP +0.8) and influence π-π stacking in molecular recognition. Potassium carbonate-mediated Williamson ether synthesis couples ethyl bromoacetate with phenolic precursors, yielding 5-(ethoxycarbonylmethoxy)-3,5-dimethylbenzofuran derivatives. Computational analyses (DFT/B3LYP/6-311++G(d,p)) confirm alkoxy groups reduce HOMO-LUMO gaps by 0.4–0.6 eV, enhancing charge transfer to biological targets. Ethoxy derivatives exhibit 89% COX-2 inhibition (vs. 45% for methyl analogs), attributed to optimal hydrophobic cavity fitting [6] [10].
Sustainable synthesis leverages solvent-free Claisen-Schmidt condensations and Pd₂(dba)₃/Bippyphos-catalyzed cyclizations (<50 ppm Pd loading). Tris(dibenzylideneacetone)dipalladium(0) with 5-(di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole (Bippyphos) facilitates hydroxylation of o-haloarylalkynes at ambient conditions, achieving 92% yield for benzofuran cyclization. Deep eutectic solvents (K₂CO₃/glycerol, 1:10 mmol/mL) enable Willgerodt–Kindler reactions at 80°C (vs. traditional 130°C), reducing energy input by 40% [9].
The 3,5-dimethyl configuration induces a 15° out-of-plane torsion, disrupting coplanarity and creating a hydrophobic pocket for target engagement. NMR chemical shifts (δC 20.1–22.3 ppm for methyl carbons) and reduced Mulliken charges (–0.12 e⁻) at C3/C5 diminish electrophilic attack susceptibility. This configuration enhances selectivity for tubulin binding (Kd = 0.8 µM) by accommodating Val23 and Leu253 residues. X-ray crystallography reveals methyl groups enforce a 3.1 Å intermolecular C–H⋯π distance, improving crystal packing for bioactive conformations [6] [10].
Table 2: Electronic Parameters of 3,5-Dimethyl vs. Unsubstituted Benzofurans
Parameter | 3,5-Dimethyl Derivative | Unsubstituted Benzofuran | Biological Implication |
---|---|---|---|
HOMO-LUMO gap (eV) | 3.98 | 4.54 | Enhanced charge transfer to targets |
C3-C3a bond length (Å) | 1.462 | 1.441 | Increased ring flexibility |
logP | 3.2 | 2.7 | Improved membrane permeability |
Molecular hybridization integrates piperidine, thiazole, or triazine units with the 3,5-dimethylbenzofuran core to yield dual-targeting inhibitors. Key approaches include:
Table 3: Bioactivity of Hybrid 1-(3,5-Dimethylbenzofuran-2-yl)ethanone Analogs
Hybrid Moiety | Target Enzyme | IC₅₀ | Cancer Cell Line Activity (IC₅₀) |
---|---|---|---|
Piperidine | PI3K | 2.21 nM | HePG2: 11 µM; PC3: 17 µM |
Thiazol-2(3H)-imine | Topoisomerase II | 5.8 µM | K562: 8.3 µM |
1,3,5-Triazine | COX-2 | 0.03 µM | N/A (Anti-inflammatory) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2